1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid characterized by its unique molecular structure, which includes a butyl group, two methyl groups on the imidazole ring, and a bis(trifluoromethanesulfonyl)imide anion. Its empirical formula is C₁₁H₁₇F₆N₃O₄S₂, and it has a molecular weight of approximately 433.39 g/mol . This compound is typically a colorless to light yellow liquid and is notable for its thermal stability and low volatility, making it suitable for various applications in chemistry and materials science.
The synthesis of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide typically involves:
This method allows for the production of high-purity ionic liquids suitable for various applications.
Interaction studies involving 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide focus on its behavior in various chemical environments. Research indicates that this compound can interact with different substrates, influencing reaction pathways and efficiencies. Additionally, its interactions with biomolecules have been explored to assess its potential in drug delivery systems and biocompatibility.
Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Ethyl group instead of butyl | Lower viscosity than butyl variant |
1-Hexyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | Hexyl group instead of butyl | Higher thermal stability |
1-Methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide | Octyl group with methyl substitution | Enhanced solubility in organic solvents |
The uniqueness of 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide lies in its specific combination of functional groups and the resulting physical properties that make it particularly effective as an ionic liquid in various applications. Its balance between hydrophobicity and ionic character distinguishes it from other similar compounds.
Irritant